molecular formula C21H20N6O4S B2411897 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932300-36-2

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2411897
CAS No.: 932300-36-2
M. Wt: 452.49
InChI Key: MBHJVTMQKYEFBY-UHFFFAOYSA-N
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Description

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)13-9-10-16(30-3)17(11-13)31-4)19-22-21(32-25-19)23-20(28)14-7-5-6-8-15(14)29-2/h5-11H,1-4H3,(H,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHJVTMQKYEFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a synthetic compound belonging to the class of triazole and thiadiazole derivatives. Its unique structural features suggest potential biological activities that are currently under investigation in various fields of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The compound's structure includes:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
  • Dimethoxyphenyl Group : Enhances lipophilicity and biological interactions.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings :

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa and A549) with IC50 values in the low micromolar range .
  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell cycle progression through interaction with specific molecular targets such as EGFR (epidermal growth factor receptor) and other kinases .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens.

Research Insights :

  • Antibacterial Testing : Similar compounds have exhibited activity against Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition : Studies indicate that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Triazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways.

Examples of Enzyme Targets :

  • Aromatase Inhibition : Some triazole derivatives modulate hormonal pathways by inhibiting aromatase enzymes.
  • Prostaglandin D Synthase Inhibition : Docking studies suggest potential interactions with prostaglandin reductase (PTGR2), indicating possible anti-inflammatory applications .

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Romagnoli et al.2-substituted thiadiazolesAntiproliferativeSubmicromolar
Brady et al.Erlotinib-triazole derivativesAntitumorComparable to Erlotinib
Patel et al.Imidazo-thiadiazolesEnzyme inhibition1.2 nM against TGF-beta receptor

Scientific Research Applications

Medicinal Applications

Oncology : The compound's structure suggests it may interact with various biological targets involved in cancer progression. Preliminary studies indicate that derivatives of triazoles have exhibited anticancer properties by inhibiting specific enzymes crucial for tumor growth and metastasis. For instance, molecular docking studies have shown that certain triazole derivatives can inhibit thymidylate synthase (TS), an enzyme essential for DNA synthesis in cancer cells .

Antimicrobial Activity : The triazole ring is known for its broad-spectrum antimicrobial properties. Research indicates that compounds containing this structure can act against various pathogens including bacteria and fungi. The incorporation of the thiadiazole moiety may further enhance its antimicrobial efficacy by improving lipophilicity and membrane permeability .

Several studies have investigated the biological activity of compounds similar to N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide:

Study Focus Findings
Anticancer Activity In vitro assays demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and MCF7 .
Antimicrobial Efficacy Compounds showed improved activity against gram-positive bacteria compared to gram-negative strains .
Molecular Docking Studies Docking results indicated strong binding affinity to targets like 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

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